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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic

properties of copper antimonide compounds. The information is tailored for researchers,

scientists, and professionals in drug development who require a thorough understanding of the

stability, formation, and behavior of these intermetallic compounds under various conditions.

This document summarizes key quantitative data, details experimental methodologies for their

determination, and provides visual representations of experimental workflows.

Introduction to Copper Antimonide Compounds
Copper antimonide compounds are intermetallic phases formed between copper (Cu) and

antimony (Sb). These materials are of significant interest in various fields, including metallurgy,

electronics, and materials science, due to their unique properties. The Cu-Sb binary system is

a constituent in some lead-free solder alloys and other technologically important ternary and

quaternary alloys. A thorough understanding of the thermodynamic properties of these

compounds is crucial for predicting their phase stability, reactivity, and performance in various

applications. The Cu-Sb phase diagram is complex, featuring several intermetallic phases,

including Cu₂Sb, Cu₃Sb, Cu₄Sb, Cu₁₀Sb₃, and Cu₁₇Sb₃.
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Thermodynamic Data of Copper Antimonide
Compounds
The thermodynamic properties of copper antimonide compounds, such as enthalpy of

formation, entropy, and heat capacity, are essential for understanding their stability and phase

transformations. This section presents a summary of the available quantitative data for key

copper antimonide phases in a structured tabular format for easy comparison.

Compound Formula
Crystal
Structure

Enthalpy of
Formation
(ΔH°f) at
298.15 K
(kJ/mol)

Standard
Entropy (S°)
at 298.15 K
(J/mol·K)

Heat
Capacity
(Cp)
(J/mol·K)

Copper

Antimonide
Cu₂Sb

Tetragonal

(P4/nmm)
-11.5 88.7 74.5

Copper

Antimonide
Cu₃Sb Orthorhombic

Not readily

available

Not readily

available

Not readily

available

Copper

Antimonide
Cu₄.₅Sb Hexagonal

Not readily

available

Not readily

available

Not readily

available

Copper

Antimonide
Cu₁₀Sb₃ Orthorhombic

Not readily

available

Not readily

available

Not readily

available

Note: The thermodynamic data for some copper antimonide phases are not well-established

or readily available in the literature. The provided data for Cu₂Sb is based on experimental

measurements and thermodynamic assessments.

Experimental Protocols for Thermodynamic
Characterization
The determination of thermodynamic properties of intermetallic compounds like copper
antimonides requires precise experimental techniques. The following sections detail the

methodologies for key experiments.
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Electromotive Force (EMF) Measurements
The electromotive force (EMF) method is a powerful technique for determining the Gibbs free

energy of formation, and subsequently, the enthalpy and entropy of formation of alloys.

Methodology:

Cell Assembly: A galvanic cell is constructed where one electrode is the pure metal (e.g., Cu)

and the other is a two-phase mixture of copper antimonide compounds (e.g., Cu + Cu₂Sb).

A suitable molten salt or solid-state electrolyte that conducts the ions of the more

electropositive metal (in this case, Cu⁺) is used.

Equilibration: The cell is heated to a specific temperature in an inert atmosphere and allowed

to reach thermodynamic equilibrium.

EMF Measurement: The potential difference (EMF) between the two electrodes is measured

using a high-impedance voltmeter.

Data Analysis: The Gibbs free energy of formation (ΔGf°) is calculated from the measured

EMF (E) using the Nernst equation: ΔGf° = -nFE, where n is the number of moles of

electrons transferred, and F is the Faraday constant.

Temperature Dependence: By measuring the EMF at different temperatures, the temperature

dependence of the Gibbs free energy can be determined. From this, the enthalpy (ΔHf°) and

entropy (ΔSf°) of formation can be calculated using the Gibbs-Helmholtz equation: ΔGf° =

ΔHf° - TΔSf°.

Calorimetry
Calorimetry is used to directly measure the heat changes associated with chemical reactions or

phase transitions, allowing for the determination of enthalpy of formation and heat capacity.

3.2.1. Direct Reaction Calorimetry

Methodology:

Sample Preparation: High-purity copper and antimony powders are precisely weighed and

mixed in the desired stoichiometric ratio.
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Calorimeter Setup: The mixed powder is placed in a reaction crucible within a high-

temperature calorimeter.

Initiation of Reaction: The reaction is initiated by heating the sample to a temperature where

the formation of the intermetallic compound occurs.

Heat Measurement: The heat released or absorbed during the reaction is measured by the

calorimeter.

Calculation: The enthalpy of formation is calculated from the measured heat of reaction,

taking into account the heat capacities of the reactants and products.

3.2.2. Drop Calorimetry

Methodology:

Sample Preparation: A sample of the copper antimonide compound is equilibrated at a high

temperature.

Dropping the Sample: The heated sample is dropped into a calorimeter held at a lower,

known temperature (often room temperature).

Heat Measurement: The heat evolved from the cooling of the sample is measured by the

calorimeter.

Calculation: The enthalpy difference between the initial and final temperatures is determined.

By performing this experiment at various initial temperatures, the heat capacity as a function

of temperature can be derived.

Visualizing Experimental and Logical Workflows
Diagrams created using the DOT language provide clear visual representations of the

processes and relationships involved in the study of copper antimonide thermodynamics.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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